5-(3,4-dichlorophenyl)-1H-pyrazole-3-carbohydrazide
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Overview
Description
5-(3,4-Dichlorophenyl)-1H-pyrazole-3-carbohydrazide is a chemical compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse pharmacological activities, including anti-inflammatory, antitumor, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carbohydrazide typically involves the reaction of 3,4-dichlorophenylhydrazine with ethyl acetoacetate to form the corresponding pyrazole derivative. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The resulting pyrazole derivative is then treated with hydrazine hydrate to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to continuous stirring and controlled temperature to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Dichlorophenyl)-1H-pyrazole-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
5-(3,4-Dichlorophenyl)-1H-pyrazole-3-carbohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Investigated for its potential use in the development of new drugs for treating various diseases.
Industry: Used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets in the body. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 5-(3,4-Dichlorophenyl)-1H-pyrazole-3-carboxylic acid
- 5-(3,4-Dichlorophenyl)-1H-pyrazole-3-thiol
- 5-(3,4-Dichlorophenyl)-1H-pyrazole-3-amine
Uniqueness
5-(3,4-Dichlorophenyl)-1H-pyrazole-3-carbohydrazide is unique due to its specific substitution pattern and the presence of the carbohydrazide group. This structural feature imparts distinct chemical and pharmacological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-(3,4-dichlorophenyl)-1H-pyrazole-5-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N4O/c11-6-2-1-5(3-7(6)12)8-4-9(16-15-8)10(17)14-13/h1-4H,13H2,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZDIPOSEXJPMES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NNC(=C2)C(=O)NN)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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